6-(3-bromo-4-methoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine . The process may also involve the use of acetic acid for neutralization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: The major product would be the dehalogenated compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various biological targets:
Enzyme Inhibition: It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMOPHENYL)-2-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
- 3-(1H-PYRAZOL-1-YL)-6,7-DIHYDRO-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Uniqueness
The unique combination of a bromine atom and a methoxy group in 6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE enhances its pharmacological profile, making it more effective in enzyme inhibition and antimicrobial activities compared to its analogs .
Properties
Molecular Formula |
C19H18BrN5O2S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18BrN5O2S/c1-11-22-23-19-25(11)24-16(12-8-9-15(27-2)14(20)10-12)17(28-19)18(26)21-13-6-4-3-5-7-13/h3-10,16-17,24H,1-2H3,(H,21,26) |
InChI Key |
ZAFDDTLQMOFHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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